(1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine
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Overview
Description
(1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine is a chiral compound with a unique structure that includes a dioxane ring and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine typically involves the formation of the dioxane ring followed by the introduction of the ethanamine group. One common method involves the cyclization of a suitable diol with a ketone or aldehyde to form the dioxane ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening and automated systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted ethanamine derivatives.
Scientific Research Applications
(1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(6,6-Dimethyl-1,4-dioxan-2-yl)propanamine: A structurally similar compound with an additional carbon in the alkyl chain.
1-(6,6-Dimethyl-1,4-dioxan-2-yl)butanamine: Another analog with a longer alkyl chain.
Uniqueness
(1S)-1-(6,6-Dimethyl-1,4-dioxan-2-yl)ethanamine is unique due to its specific chiral configuration and the presence of the dioxane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1S)-1-(6,6-dimethyl-1,4-dioxan-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-6(9)7-4-10-5-8(2,3)11-7/h6-7H,4-5,9H2,1-3H3/t6-,7?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSOJRNVZIWSIK-PKPIPKONSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COCC(O1)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1COCC(O1)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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